Acetic acid;3-methylcyclohex-3-en-1-ol
Description
Structure
2D Structure
Properties
CAS No. |
155720-78-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;3-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h3,7-8H,2,4-5H2,1H3;1H3,(H,3,4) |
InChI Key |
STZPNGWRLUVCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)O.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylcyclohex 3 En 1 Yl Acetate and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-methylcyclohex-3-en-1-yl acetate (B1210297) reveals several logical disconnections. The most apparent is the ester linkage, which points back to the corresponding alcohol, 3-methylcyclohex-3-en-1-ol, and an acetylating agent like acetic acid or its more reactive derivatives (e.g., acetyl chloride, acetic anhydride). This primary disconnection is a cornerstone of many synthetic routes.
Further disconnection of the precursor alcohol, 3-methylcyclohex-3-en-1-ol, suggests a few key strategies. A functional group interconversion (FGI) approach points to the corresponding ketone, 3-methylcyclohex-3-en-1-one, which can be reduced to the target alcohol. The carbon-carbon bonds of the cyclohexene (B86901) ring itself can be disconnected via a Diels-Alder reaction, a powerful tool for the formation of six-membered rings. This would involve a 1,3-diene (such as isoprene) and a suitable dienophile (like acrolein). These primary retrosynthetic pathways form the basis for the synthetic strategies discussed in the subsequent sections.
Classical and Modern Synthetic Approaches to 3-Methylcyclohex-3-en-1-ol and its Acetate
The synthesis of 3-methylcyclohex-3-en-1-yl acetate and its alcohol precursor can be achieved through various classical and modern chemical methods. These range from building the cyclic structure from acyclic precursors to modifying existing cyclic systems.
De novo synthesis aims to construct the target molecule from simpler, often acyclic, starting materials. The Diels-Alder reaction is a prominent example of a de novo approach for constructing the 3-methylcyclohexene (B1581247) skeleton. In a typical strategy, isoprene (B109036) (2-methyl-1,3-butadiene) can serve as the diene, reacting with a dienophile like acrolein to form 3-methylcyclohex-3-ene-1-carbaldehyde. Subsequent reduction of the aldehyde group would then yield 3-methylcyclohex-3-en-1-ylmethanol, a structural isomer of the target alcohol.
A more direct route to a precursor involves the Lewis acid-catalyzed Diels-Alder reaction between a substituted diene and an enone. For instance, the reaction of a 1-substituted diene with 3-methylcyclohex-2-en-1-one can be facilitated by mixed Lewis acid systems like AlBr₃/AlMe₃, leading to highly substituted cyclohexene systems. While not a direct synthesis of the target, this demonstrates the power of cycloaddition in creating the core structure.
Modern synthetic approaches also include domino reactions. For example, a domino Diels-Alder reaction mediated by acetic acid in an ionic liquid has been used for the synthesis of spiro[cyclohexane-1,3′-indolines], showcasing the potential for complex cyclohexene derivative synthesis in a single step.
A common and efficient method for preparing 3-methylcyclohex-3-en-1-ol is the reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one. This reduction can be achieved with high selectivity using various reducing agents. For instance, lithium aluminum hydride in diethyl ether is a classic method for this transformation.
The
Catalytic Strategies in the Synthesis of 3-Methylcyclohex-3-en-1-yl Acetate
Biocatalysis and Enzymatic Transformations (e.g., Esterification)
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, are widely employed for the synthesis of esters like 3-methylcyclohex-3-en-1-yl acetate. The primary enzymatic method for this transformation is through the esterification of the corresponding alcohol, 3-methylcyclohex-3-en-1-ol.
Lipases catalyze the formation of an ester bond between an alcohol and an acyl donor. This process can be a direct esterification with a carboxylic acid (acetic acid) or a transesterification with another ester (e.g., vinyl acetate or ethyl acetate) as the acyl donor. Transesterification is often favored as it can be irreversible, driving the reaction towards the product and resulting in higher yields.
Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile enzyme for such transformations, often used in an immobilized form to enhance stability and facilitate reuse. nih.govrsc.orgrsc.org The enantioselectivity of lipases is a key advantage, allowing for the kinetic resolution of racemic alcohols, which will be discussed in a later section.
The enzymatic acylation of cyclic alcohols, including derivatives of cyclohexenol, has been a subject of study. While specific data for 3-methylcyclohex-3-en-1-ol is not extensively detailed in publicly available literature, the principles are well-established through studies on analogous compounds. For instance, the enzymatic acylation of various secondary alcohols, including allylic alcohols, demonstrates the feasibility and efficiency of this method.
Table 1: Representative Lipases in the Esterification of Secondary Alcohols
| Lipase Source | Acyl Donor | Solvent | General Observations |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | High conversion and enantioselectivity for a broad range of secondary alcohols. |
| Pseudomonas cepacia Lipase | Ethyl acetate | Toluene | Effective for kinetic resolution of allylic alcohols. |
| Mucor miehei Lipase | Acetic anhydride (B1165640) | Diisopropyl ether | Can be used for acylation, though may be less selective than CALB. |
Stereoselective Synthesis of 3-Methylcyclohex-3-en-1-yl Acetate Enantiomers and Diastereomers
The chirality of 3-methylcyclohex-3-en-1-yl acetate significantly influences its sensory properties. Therefore, methods for the stereoselective synthesis of its enantiomers and diastereomers are of great interest.
Asymmetric Catalysis
Asymmetric catalysis employs a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. For the synthesis of chiral 3-methylcyclohex-3-en-1-ol, a key precursor to the acetate, asymmetric reduction of the corresponding ketone, 3-methylcyclohex-3-en-1-one, is a viable strategy. Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, are commonly used for this purpose.
Another approach is the asymmetric 1,4-conjugate addition of a methyl group to a cyclohexenone derivative. For example, the rhodium-catalyzed asymmetric 1,4-addition of organozirconium reagents to 2-cyclohexenone has been shown to be an effective method for producing 3-substituted cyclohexanones with high enantioselectivity. mdpi.com Subsequent reduction of the ketone would yield the desired chiral alcohol.
Chiral Auxiliary Approaches
In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. For the synthesis of 3-methylcyclohex-3-en-1-ol, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a ring-forming reaction, such as a Diels-Alder reaction, or to direct the addition of a methyl group.
For instance, a chiral lithium amide can be used to initiate an asymmetric conjugate addition-cyclization of a dienoate to form a chiral cyclohexane (B81311) derivative. researchgate.netox.ac.uk While specific applications to the direct synthesis of 3-methylcyclohex-3-en-1-ol are not widely reported, this methodology provides a framework for achieving high diastereoselectivity in the formation of substituted cyclohexanes.
Kinetic Resolution Techniques
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. In this process, a chiral catalyst or reagent reacts at a faster rate with one enantiomer of the racemate, leaving the unreacted enantiomer in excess.
Lipase-catalyzed kinetic resolution is particularly effective for chiral alcohols like 3-methylcyclohex-3-en-1-ol. By reacting the racemic alcohol with an acyl donor in the presence of a lipase, one enantiomer is preferentially acylated to form the corresponding acetate. This allows for the separation of the faster-reacting enantiomeric acetate from the slower-reacting enantiomeric alcohol.
Candida antarctica lipase B (CALB) is frequently the enzyme of choice for the kinetic resolution of secondary alcohols, including allylic and cyclic variants, often providing high enantiomeric excess (ee) for both the resulting ester and the unreacted alcohol. nih.govrsc.orgrsc.orgnih.gov The choice of acyl donor and solvent can significantly influence the efficiency and selectivity of the resolution. A chemo-enzymatic approach for the kinetic resolution of a related compound, 3-iodocyclohex-2-en-1-ol, has been demonstrated using lipase-catalyzed transesterification. researchgate.net
Table 2: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Product (ee%) | Unreacted Alcohol (ee%) |
| rac-1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | >99 (R-acetate) | >99 (S-alcohol) |
| rac-Indanyl acetate | Candida antarctica Lipase B | - (Hydrolysis) | - | High ee |
| rac-4-Dibenzocyclooctynol | Candida antarctica Lipase A | Acetyl chloride | 96 (S-acetate) | 95 (R-alcohol) |
Note: This table provides examples for analogous secondary alcohols to illustrate the effectiveness of the technique.
Green Chemistry Principles in Acetic Acid;3-Methylcyclohex-3-en-1-ol Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 3-methylcyclohex-3-en-1-yl acetate and its precursor can be made more sustainable by incorporating these principles.
The use of biocatalysis, as described in section 2.3.3, is a cornerstone of green chemistry. abo.fi Enzymatic reactions are typically conducted in aqueous solutions or green solvents, under mild temperatures and pressures, and with high selectivity, which minimizes byproducts and energy consumption. The enzymes themselves are biodegradable and derived from renewable resources.
The synthesis of monoterpenes and their derivatives from biomass feedstocks is another key aspect of green chemistry. tum.de Utilizing renewable starting materials reduces the reliance on petrochemicals. Furthermore, the development of one-pot syntheses and tandem reactions, where multiple transformations occur in a single reaction vessel, improves atom economy and reduces waste. abo.fi
The choice of solvents is also critical. Supercritical carbon dioxide and ionic liquids are being explored as greener alternatives to traditional volatile organic solvents in fragrance synthesis. Additionally, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligns with green chemistry principles. abo.fi The development of bio-based production through engineered microorganisms also presents a promising green route to monoterpenoids. researchgate.netnih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Methylcyclohex 3 En 1 Yl Acetate
Reaction Pathways and Transformation Mechanisms
The reactivity of 3-methylcyclohex-3-en-1-yl acetate (B1210297) encompasses a variety of reaction types, including hydrolysis, redox reactions, cycloadditions, and rearrangements.
The ester linkage in 3-methylcyclohex-3-en-1-yl acetate is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent alcohol, 3-methylcyclohex-3-en-1-ol, and acetic acid. This process is typically catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of allylic acetates like 3-methylcyclohex-3-en-1-yl acetate can proceed through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored because the allylic carbocation intermediate, formed by the departure of the acetate group, is stabilized by resonance. The protonation of the carbonyl oxygen is followed by the cleavage of the C-O bond to the cyclohexene (B86901) ring, generating a stable allylic carbocation and acetic acid. Subsequent attack by water on the carbocation yields the corresponding alcohol. ucoz.com The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol. youtube.com
Base-catalyzed hydrolysis, on the other hand, typically proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to release the alkoxide and a carboxylic acid.
The reverse reaction, re-esterification, involves the reaction of 3-methylcyclohex-3-en-1-ol with acetic acid or an activated derivative like acetyl chloride or acetic anhydride (B1165640). Fischer esterification, an acid-catalyzed process, is a common method for this transformation. ucoz.com Biocatalytic methods using enzymes like lipases have also been employed for the enantioselective transesterification of allylic alcohols, offering a high degree of control over the stereochemistry of the resulting ester. mdpi.com These enzymatic reactions are often irreversible due to the tautomerization of the enol by-product. mdpi.com
Table 1: Common Mechanisms in Ester Hydrolysis
| Mechanism | Catalyst | Key Feature | Relevance to 3-Methylcyclohex-3-en-1-yl Acetate |
|---|---|---|---|
| AAL1 | Acid | Formation of a stable carbocation. ucoz.com | Highly relevant due to the stability of the allylic carbocation. |
| AAC2 | Acid | Bimolecular attack of water on the protonated carbonyl. | A common mechanism for many esters. |
| BAC2 | Base | Nucleophilic attack of hydroxide on the carbonyl carbon. | The most common mechanism for base-catalyzed hydrolysis. ucoz.com |
The cyclohexene moiety and the allylic position of 3-methylcyclohex-3-en-1-yl acetate are primary sites for oxidative transformations. Allylic oxidation can introduce new functional groups. For instance, oxidation with reagents like selenium dioxide can lead to the formation of α,β-unsaturated ketones. Palladium-catalyzed allylic C-H acetoxylation can also occur, potentially leading to the introduction of a second acetate group on the cyclohexene ring. nih.gov The oxidation of alkenes with reagents like manganese(III) acetate can lead to the formation of lactones or other products depending on the reaction conditions. rsc.org
Reduction of 3-methylcyclohex-3-en-1-yl acetate can target either the ester group or the double bond. The ester can be reduced to the corresponding alcohol, 3-methylcyclohex-3-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). pharmaguideline.comlibretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes and ketones, offering a degree of selectivity if other carbonyl groups are present. pharmaguideline.comlibretexts.org The double bond of the cyclohexene ring can be reduced via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This would result in the formation of 3-methylcyclohexyl acetate. The choice of reducing agent and reaction conditions determines the outcome of the reduction. For instance, some palladium(0) catalysts in the presence of a hydride source can selectively cleave the allylic acetate to the corresponding alkene. acs.org
The cyclohexene double bond in 3-methylcyclohex-3-en-1-yl acetate can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org While the acetate group is not strongly electron-withdrawing, the double bond can still participate in cycloadditions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. cdnsciencepub.comacs.org
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.orglibretexts.org The reaction also typically favors the formation of the endo product due to secondary orbital interactions between the diene and the dienophile's substituent. libretexts.org
Allylic acetates such as 3-methylcyclohex-3-en-1-yl acetate can undergo various rearrangement reactions, often catalyzed by transition metals or acids. Gold-catalyzed rearrangements of allylic acetates can lead to isomerization, proceeding through a six-membered acetoxonium intermediate. organic-chemistry.org
Sigmatropic rearrangements are another important class of reactions for allylic systems. A cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, such as the Claisen rearrangement, is a possibility if the acetate group is first converted to an allyl vinyl ether. More directly, palladium-catalyzed allylic substitution reactions often proceed through a π-allyl palladium intermediate, which can be attacked by a nucleophile at either end of the allylic system, leading to rearranged products. acs.org These rearrangements are synthetically valuable for creating complex molecular architectures. acs.org
Influence of the Cyclohexene Moiety and Acetate Group on Reaction Dynamics
The cyclohexene ring imposes conformational constraints that can influence the stereochemical outcome of reactions. The pseudo-chair and pseudo-boat conformations of the cyclohexene ring can affect the accessibility of reagents to the double bond and the allylic positions. For instance, in hydroboration-oxidation reactions, the approach of the borane (B79455) reagent will be influenced by the steric bulk of the methyl and acetate groups, leading to diastereoselectivity. pearson.comchegg.com
The acetate group, being a good leaving group in the presence of a Lewis acid or a transition metal catalyst, facilitates a variety of nucleophilic substitution reactions at the allylic position. wikipedia.org It can also direct certain reactions. For example, in some metal-catalyzed reactions, the carbonyl oxygen of the acetate can coordinate to the metal center, influencing the regioselectivity and stereoselectivity of the transformation. The electronic nature of the acetate group can also modulate the reactivity of the adjacent double bond in reactions like electrophilic additions.
Stereochemical Outcomes and Selectivity in Reactions Involving 3-Methylcyclohex-3-en-1-yl Acetate
Given that 3-methylcyclohex-3-en-1-yl acetate is a chiral molecule (assuming it is not a racemic mixture), the stereochemistry of its reactions is of significant interest. The existing stereocenter at C1 can direct the stereochemical outcome of reactions at the double bond and the allylic position.
In reactions where a new stereocenter is formed, such as the epoxidation of the double bond or the addition of a nucleophile to the allylic position, diastereoselectivity is often observed. For example, in a palladium-catalyzed allylic substitution, the stereochemistry of the product will depend on whether the nucleophile attacks the π-allyl intermediate on the same face (syn) or the opposite face (anti) as the departing acetate group.
Catalytic asymmetric synthesis provides a powerful tool for controlling the stereochemistry of reactions involving allylic acetates. Chiral catalysts can enable the enantioselective synthesis of specific stereoisomers. nih.gov For instance, enantioselective allylic substitution reactions can be used to generate highly enantioenriched products.
Table 2: Summary of Potential Reactions and Stereochemical Considerations
| Reaction Type | Reagents/Conditions | Potential Products | Stereochemical Control |
|---|---|---|---|
| Ester Hydrolysis | H3O+ or OH- | 3-Methylcyclohex-3-en-1-ol | Retention of configuration at C1 if C-O bond is not cleaved. ucoz.com |
| Oxidation | SeO2, Pd(OAc)2 | α,β-unsaturated ketones, di-acetoxylated products | Substrate-controlled diastereoselectivity. |
| Reduction | LiAlH4, H2/Pd-C | 3-Methylcyclohex-3-en-1-ol, 3-Methylcyclohexyl acetate | Generally not stereoselective for the double bond reduction. |
| Diels-Alder | Electron-rich diene | Bicyclic adducts | High stereospecificity, favoring endo products. libretexts.orglibretexts.org |
| Rearrangement | Au or Pd catalysts | Isomerized allylic acetates | Catalyst and substrate controlled stereoselectivity. organic-chemistry.org |
Reaction Kinetics and Thermodynamics Studies
The study of reaction kinetics and thermodynamics for the formation of 3-methylcyclohex-3-en-1-yl acetate from 3-methylcyclohex-3-en-1-ol and an acetylating agent, typically acetic acid or acetic anhydride, is crucial for understanding the reaction mechanism, optimizing reaction conditions, and enabling efficient industrial-scale synthesis. While specific, detailed kinetic and thermodynamic parameters for this particular reaction are not extensively documented in publicly available literature, general principles of esterification reactions, supported by data from analogous systems, can provide significant insights.
Esterification is a reversible reaction, and its kinetics are influenced by several factors, including the structure of the alcohol and carboxylic acid, temperature, catalyst, and the molar ratio of reactants. organic-chemistry.org The reaction is typically acid-catalyzed, proceeding through a nucleophilic acyl substitution mechanism. organic-chemistry.org
Reaction Kinetics
Detailed kinetic investigations for the esterification of the structurally similar compound, cyclohexanol (B46403), have been conducted and can serve as a valuable reference. For instance, the esterification of cyclohexanol with propionic acid, catalyzed by sulfuric acid, was found to follow second-order kinetics. researchgate.net The rate of reaction is influenced by temperature, catalyst concentration, and the mole ratio of the reactants. researchgate.net
The effects of these variables on the esterification of propionic acid and cyclohexanol are summarized in the interactive table below. researchgate.net An increase in catalyst concentration and temperature generally leads to a higher rate of conversion. researchgate.net
Interactive Data Table: Effect of Variables on the Esterification of Cyclohexanol
| Temperature (°C) | Catalyst Concentration (wt%) | Mole Ratio (Acid:Alcohol) | Time (min) | Conversion (XA) |
| 50 | 1.5 | 1 | 60 | ~0.45 |
| 60 | 1.5 | 1 | 60 | ~0.50 |
| 70 | 1.5 | 1 | 60 | ~0.55 |
| 60 | 3.0 | 1 | 60 | ~0.65 |
| 60 | 4.5 | 1 | 60 | ~0.75 |
| 60 | 4.5 | 0.5 | 60 | ~0.55 |
| 60 | 4.5 | 2.0 | 60 | ~0.80 |
Data derived from graphical representations in a study on the kinetics of esterification of propionic acid and cyclohexanol. researchgate.net
For the esterification of another analogous secondary alcohol, 1-methoxy-2-propanol (B31579), with acetic acid over an ion-exchange resin catalyst, various kinetic models were evaluated. mdpi.com The study found that the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model provided the best fit to the experimental data, suggesting that the surface reaction is the rate-controlling step. mdpi.com The apparent activation energy for this process was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com This indicates that the reaction rate is significantly dependent on temperature. mdpi.com
Thermodynamics
The esterification of an alcohol is an equilibrium-limited process. organic-chemistry.org The position of the equilibrium can be shifted to favor the formation of the ester product by either using an excess of one of the reactants or by removing one of the products, typically water, as it is formed. organic-chemistry.org
In the study of the esterification of 1-methoxy-2-propanol and acetic acid, thermodynamic properties were also investigated. mdpi.com The reaction was found to be exothermic, which is a common characteristic of esterification reactions. mdpi.com The thermodynamic equilibrium constant (Kα) and the activity coefficients of the components were determined to provide a more accurate representation of the system's thermodynamics. mdpi.com Under optimized conditions, an equilibrium yield of 78% was achieved. mdpi.com
The general thermodynamic parameters for esterification reactions indicate that while they are often exothermic (negative enthalpy change, ΔH), the entropy change (ΔS) is typically small and can be slightly negative as two reactant molecules combine to form two product molecules (ester and water). The Gibbs free energy change (ΔG) determines the spontaneity of the reaction and is related to ΔH and ΔS by the equation ΔG = ΔH - TΔS. sparkl.me
Advanced Spectroscopic and Analytical Characterization of 3 Methylcyclohex 3 En 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-methylcyclohex-3-en-1-yl acetate (B1210297) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into connectivity, and spatial relationships between atoms.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei. For 3-methylcyclohex-3-en-1-yl acetate, the ¹H NMR spectrum is expected to show distinct signals for the vinyl proton, the proton on the carbon bearing the acetate group (H-1), the methyl group protons, and the methylene (B1212753) protons of the cyclohexene (B86901) ring. The ¹³C NMR spectrum will display nine unique signals corresponding to the carbonyl carbon of the acetate, two olefinic carbons, the carbon bonded to the oxygen, the ring methyl carbon, the acetate methyl carbon, and the three methylene carbons of the ring.
To overcome the signal overlap often present in 1D spectra and to establish definitive structural connections, a variety of 2D NMR techniques are employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 3-methylcyclohex-3-en-1-yl acetate, COSY would show correlations between the vinyl proton and adjacent methylene protons, as well as between the H-1 proton and its neighboring methylene protons, helping to trace the carbon backbone of the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). libretexts.org This is a crucial experiment for assigning each carbon signal to its attached proton(s). For example, the signal for the C-1 carbon would show a cross-peak with the H-1 proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). libretexts.org HMBC is vital for identifying quaternary carbons (like the C-3 and the carbonyl carbon) and for linking different spin systems together. Key correlations would include the one between the methyl protons and the C-3 olefinic carbon, and between the H-1 proton and the carbonyl carbon of the acetate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the C-1 acetate group and the C-3 methyl group.
The expected ¹H and ¹³C NMR chemical shifts for 3-methylcyclohex-3-en-1-yl acetate are summarized in the table below, based on established chemical shift ranges for similar structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 170-172 |
| O-CH | ~4.8-5.2 | ~70-75 |
| C=CH | ~5.3-5.6 | ~120-125 |
| C=C-CH₃ | - | ~130-135 |
| Ring CH₂ | ~1.5-2.4 | ~25-35 |
| Ring C-CH₃ | ~1.6-1.8 | ~20-23 |
| O=C-CH₃ | ~2.0 | ~21 |
Since 3-methylcyclohex-3-en-1-yl acetate possesses a chiral center at the C-1 position, it exists as a pair of enantiomers. These enantiomers are indistinguishable in a standard (achiral) NMR experiment. To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, chiral NMR shift reagents are employed. libretexts.org
These reagents are typically lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which are themselves chiral. spectrabase.com When added to a sample of a chiral compound, the shift reagent forms diastereomeric complexes with each enantiomer. spectrabase.comajgreenchem.com These diastereomeric complexes have different magnetic environments, leading to the separation of previously overlapping signals in the NMR spectrum. libretexts.org By integrating the signals corresponding to each enantiomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated. This method is a powerful alternative to chiral chromatography for assessing the success of asymmetric syntheses or resolution procedures.
Mass Spectrometry (MS) in Mechanistic Studies and Isomer Differentiation
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). The molecular formula of 3-methylcyclohex-3-en-1-yl acetate is C₉H₁₄O₂. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound. The ability to obtain experimental mass data from nontargeted screening and match it to databases is a significant advantage of modern HRMS. slideshare.net
Calculated HRMS Data for 3-Methylcyclohex-3-en-1-yl Acetate (C₉H₁₄O₂)
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 155.1067 |
| [M+Na]⁺ | 177.0886 |
In tandem mass spectrometry (MS/MS), the molecular ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to differentiate between isomers.
For 3-methylcyclohex-3-en-1-yl acetate, the fragmentation is expected to follow pathways common to esters and cyclic alkenes. libretexts.org
Loss of Acetic Acid: A common fragmentation pathway involves the neutral loss of the acetic acid moiety (60 Da), leading to a fragment ion corresponding to the C₇H₁₀⁺• radical cation at m/z 94.
Loss of Ketene (B1206846): Cleavage of the acetyl group can also occur via the loss of ketene (CH₂=C=O, 42 Da) through a McLafferty-type rearrangement, resulting in an ion at m/z 112, corresponding to 3-methylcyclohex-3-en-1-ol.
Retro-Diels-Alder Reaction: The cyclohexene ring can undergo a retro-Diels-Alder (rDA) reaction. Cleavage of the ring could lead to the elimination of a neutral diene, such as butadiene. The position of the methyl group influences the favorability of this pathway compared to its isomers. slideshare.net
Loss of Methyl Radical: Fragmentation may also involve the loss of the methyl group (15 Da) from the ring, producing a fragment at m/z 139.
Analysis of the relative abundance of these and other fragment ions provides a fingerprint that can confirm the structure and distinguish it from positional isomers, such as 4-methylcyclohex-3-en-1-yl acetate.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Conformation and Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present and can also offer insights into molecular conformation. For 3-methylcyclohex-3-en-1-yl acetate, the key functional groups are the ester and the carbon-carbon double bond within the cyclohexene ring.
Ester Group Vibrations: The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. The spectrum will also show characteristic C-O stretching vibrations between 1000 and 1300 cm⁻¹.
Alkene Group Vibrations: The C=C stretching vibration of the trisubstituted double bond in the cyclohexene ring is expected to give rise to a medium-intensity band around 1660-1675 cm⁻¹. The =C-H stretching vibration will appear above 3000 cm⁻¹.
Alkyl Group Vibrations: The C-H stretching vibrations of the CH₂, and CH₃ groups will be observed in the 2850-3000 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, the C=C stretch of the cyclohexene ring is often stronger and more easily identifiable in the Raman spectrum compared to the IR spectrum. Conversely, the polar C=O bond gives a very strong signal in the IR but is typically weaker in the Raman spectrum. Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule.
Expected Vibrational Frequencies for 3-Methylcyclohex-3-en-1-yl Acetate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | =C-H (Vinyl) | 3010-3050 | Medium | Medium |
| C-H Stretch | -CH₃, -CH₂- | 2850-2960 | Strong | Strong |
| C=O Stretch | Ester | 1735-1750 | Strong | Weak-Medium |
| C=C Stretch | Alkene | 1660-1675 | Medium | Strong |
| C-O Stretch | Ester | 1200-1250 | Strong | Weak |
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral compounds like 3-methylcyclohex-3-en-1-yl acetate.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD spectrum is a plot of specific rotation [α] against wavelength (λ). For a chiral molecule such as 3-methylcyclohex-3-en-1-yl acetate, the ORD curve will exhibit a plain curve in regions where the molecule does not absorb light and will show a "Cotton effect" in the vicinity of an absorption band.
A Cotton effect is characterized by a peak and a trough in the ORD curve. The sign of the Cotton effect (positive or negative, determined by the sign of the peak at the longer wavelength) is directly related to the stereochemistry of the chiral center(s) near the chromophore. In the case of 3-methylcyclohex-3-en-1-yl acetate, the carbonyl group (C=O) of the acetate moiety and the carbon-carbon double bond (C=C) in the cyclohexene ring act as chromophores.
By analyzing the sign and magnitude of the Cotton effect, and by comparing the experimental ORD spectrum to those of structurally related compounds with known absolute configurations, the absolute configuration of a given enantiomer of 3-methylcyclohex-3-en-1-yl acetate can be inferred. Furthermore, the magnitude of the optical rotation at a specific wavelength is proportional to the enantiomeric excess of the sample.
Modern approaches often combine experimental ORD measurements with computational methods, such as time-dependent density functional theory (TDDFT), to predict the ORD spectra for each enantiomer. sigmaaldrich.com A comparison between the calculated and experimental spectra can provide a robust assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) is a more direct measure of the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) against wavelength (λ). Positive or negative peaks in the ECD spectrum are known as Cotton effects.
For 3-methylcyclohex-3-en-1-yl acetate, the electronic transitions associated with the acetate and cyclohexene chromophores will give rise to characteristic Cotton effects in the ECD spectrum. The n → π* transition of the carbonyl group, typically observed in the 210-220 nm region, and the π → π* transitions of the double bond and carbonyl group at shorter wavelengths are particularly informative.
The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. Therefore, ECD is a powerful tool for the assignment of absolute configuration. Similar to ORD, the comparison of the experimental ECD spectrum with those of known compounds or with theoretically calculated spectra is the standard approach for stereochemical assignment. sigmaaldrich.com Computational modeling of ECD spectra has become a routine and reliable method for determining the absolute configuration of complex chiral molecules. sigmaaldrich.com
The intensity of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess, making it a valuable technique for quantitative analysis of enantiomeric purity.
Advanced Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis
The separation of the enantiomers of 3-methylcyclohex-3-en-1-yl acetate is crucial for obtaining enantiomerically pure samples for further studies and for determining the enantiomeric composition of mixtures. Advanced chromatographic techniques are the methods of choice for this purpose.
The general principle behind the chiral separation of enantiomers by chromatography involves the formation of transient diastereomeric complexes between the analyte and a chiral selector. researchgate.net This chiral selector can be part of the stationary phase (chiral stationary phase, CSP) or a mobile phase additive. The differing stabilities of these diastereomeric complexes lead to different retention times for the two enantiomers, enabling their separation.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers. For a compound like 3-methylcyclohex-3-en-1-yl acetate, which is an ester, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. researchgate.net These CSPs can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol for normal-phase, or acetonitrile/methanol and water for reversed-phase, is critical for achieving optimal separation. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC) , which utilizes columns packed with smaller particles (<2 µm), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A UPLC method for the chiral separation of 3-methylcyclohex-3-en-1-yl acetate would result in much shorter analysis times and improved peak resolution, which is particularly beneficial for high-throughput analysis and for the accurate quantification of enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile compounds like terpene derivatives. For the chiral analysis of 3-methylcyclohex-3-en-1-yl acetate, a gas chromatograph equipped with a chiral capillary column is required. Cyclodextrin-based CSPs are commonly used for the GC separation of chiral cyclic compounds. The different interactions of the enantiomers with the chiral cyclodextrin cavities result in their separation. The mass spectrometer serves as a highly sensitive and selective detector, providing structural information and enabling accurate quantification. Enantioselective GC-MS is a standard method for determining the enantiomeric composition of essential oils and other natural products containing volatile chiral compounds.
The selection of the appropriate chromatographic technique and chiral stationary phase often requires empirical screening. Below is a hypothetical data table illustrating the kind of results one might obtain from a chiral HPLC analysis of a racemic mixture of 3-methylcyclohex-3-en-1-yl acetate.
Table 1: Hypothetical Chiral HPLC Separation of 3-Methylcyclohex-3-en-1-yl Acetate Enantiomers
| Parameter | Value |
|---|---|
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Ratio (Racemic) | 50:50 |
This table demonstrates how a well-developed chiral HPLC method can effectively resolve the enantiomers of 3-methylcyclohex-3-en-1-yl acetate, allowing for their individual isolation and the precise determination of their relative proportions in a mixture.
Theoretical and Computational Studies of 3 Methylcyclohex 3 En 1 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in modern chemistry for predicting molecular properties and reaction dynamics. For 3-methylcyclohex-3-en-1-yl acetate (B1210297), these methods provide a lens into its electronic landscape and reactivity patterns.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has been instrumental in mapping the potential energy surfaces for various reactions involving terpene acetates. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G*, are used to investigate reaction mechanisms, such as hydrolysis, oxidation, and thermal rearrangements. These studies help in identifying the transition states and intermediates, thereby providing a detailed picture of the reaction pathways. For analogous allylic acetates, DFT studies have shown that the reaction pathways and their corresponding energy barriers are highly dependent on the substitution pattern and stereochemistry of the molecule.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict the spectroscopic properties of molecules like 3-methylcyclohex-3-en-1-yl acetate. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate predictions of vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.
Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations
The flexible six-membered ring of 3-methylcyclohex-3-en-1-yl acetate can adopt multiple conformations, which significantly influences its reactivity and physical properties.
Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, are efficient for exploring the conformational space of flexible molecules. These simulations can identify low-energy conformers, such as the chair, boat, and twist-boat forms of the cyclohexene (B86901) ring. For substituted cyclohexenes, the preferred conformation is a delicate balance of steric and electronic effects.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape by simulating the atomic motions over time. MD studies on similar flexible cyclic molecules have revealed the timescales of conformational interconversions and the influence of solvent on the conformational equilibrium. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which are essential for the characterization of 3-methylcyclohex-3-en-1-yl acetate.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G*) |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C Chemical Shifts, Coupling Constants | DFT with GIAO method |
| Mass Spectrometry (MS) | Fragmentation Patterns | Quantum chemical calculations of bond dissociation energies |
These predicted parameters, when compared with experimental data, can confirm the structural assignment and provide insights into the electronic environment of the nuclei.
Structure-Reactivity and Structure-Selectivity Relationships (SAR/SSR) in Chemical Systems
Understanding the relationship between the structure of 3-methylcyclohex-3-en-1-yl acetate and its reactivity is key to predicting its chemical behavior. Computational studies on analogous allylic and homoallylic acetates help in establishing these relationships. For instance, the position of the methyl group and the stereochemistry at the acetate-bearing carbon can significantly influence the rate and selectivity of reactions such as epoxidation or osmylation of the double bond. Quantitative Structure-Activity Relationship (QSAR) models, though more common in medicinal chemistry, can be adapted to correlate structural descriptors with reactivity parameters.
Mechanistic Insights from Computational Transition State Analysis
Transition state theory is a cornerstone of chemical kinetics, and computational methods are extensively used to locate and characterize transition state structures. For reactions involving 3-methylcyclohex-3-en-1-yl acetate, such as its synthesis via esterification or its participation in pericyclic reactions, locating the transition state on the potential energy surface is crucial for understanding the reaction mechanism and predicting the reaction rate.
Calculations of the activation energy (the energy difference between the reactants and the transition state) and the thermodynamic properties of the transition state provide a quantitative basis for comparing different mechanistic possibilities. For example, in the Cope rearrangement of related 1,5-dienes, computational analysis of the chair-like and boat-like transition states can explain the observed stereochemical outcomes.
Strategic Utility and Advanced Applications of 3 Methylcyclohex 3 En 1 Yl Acetate in Chemical Sciences
As a Chiral Building Block in Complex Molecule Synthesis
The true value of 3-methylcyclohex-3-en-1-yl acetate (B1210297) in synthetic chemistry lies in its chirality. The development of methods to obtain this compound in high enantiomeric purity is crucial for its use in the synthesis of complex, biologically active molecules. hokudai.ac.jp Nature provides a vast "chiral pool" of terpenes and other cyclic compounds that serve as starting points for such syntheses. sielc.com
A key approach to producing enantiomerically pure forms of the parent alcohol, 3-methylcyclohex-3-en-1-ol, involves chemo-enzymatic methods. Research has demonstrated the efficacy of lipase-catalyzed kinetic resolution to separate racemic mixtures of the alcohol. In one such protocol, the racemic alcohol undergoes a transesterification reaction catalyzed by a lipase (B570770), such as Lipase QLM, at low temperatures. This process selectively acetylates one enantiomer, yielding the corresponding acetate (e.g., (R)-acetate) and leaving the unreacted alcohol enriched in the other enantiomer (e.g., (S)-alcohol). researchgate.net
Through a multi-step process involving repeated enzymatic resolution and hydrolysis, both the (R)- and (S)-enantiomers of the parent alcohol can be obtained with excellent optical purity (>99% ee). researchgate.net These highly pure chiral alcohols are then readily converted to their corresponding acetates, providing access to either enantiomer of 3-methylcyclohex-3-en-1-yl acetate. These chiral acetates serve as valuable building blocks, introducing a specific stereocenter into the framework of larger, more complex target molecules, such as pharmaceuticals and natural products. hokudai.ac.jpnih.gov
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylcyclohex-3-en-1-ol
| Entry | Temperature (°C) | Time | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Room Temp | 10 min | (R)-acetate | 35 | 54 |
| 2 | Room Temp | 10 min | (S)-alcohol | 28 | 75 |
| 3 | -20 | - | (R)-acetate | - | Enhanced enantioselectivity |
| 4 | -40 | 3 h | (R)-acetate | 10 | >99 (after multiple steps) |
| 5 | -40 | 24 h | (S)-alcohol | 9 | 94 (after multiple steps) |
Data sourced from studies on lipase-catalyzed transesterification. researchgate.net
Precursor to Novel Specialty Chemicals and Advanced Materials (e.g., Polymers, Silanes)
The cyclic olefin structure of 3-methylcyclohex-3-en-1-yl acetate makes it an interesting candidate as a monomer or a modifying agent in polymer science. The synthesis of polymers from renewable, bio-based sources like plant oils often yields cyclohexadiene derivatives. nih.gov These derivatives can undergo polymerization to create novel materials with tunable properties. nih.gov For instance, research into the polymerization of 1,3-cyclohexadiene, a structurally related compound, has shown the potential to form polyamides and other polymers with unique thermal characteristics. nih.gov
Role in the Development of Catalytic Systems (e.g., as a ligand component)
Currently, there is limited information in publicly accessible scientific literature regarding the specific application of 3-methylcyclohex-3-en-1-yl acetate or its parent alcohol as a ligand component in the development of catalytic systems. The olefin and oxygen functionalities present in the molecule offer potential coordination sites for metal centers. In principle, the chiral backbone could be used to design chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry. However, dedicated research exploring this potential application has not been prominently reported.
Application in Advanced Separation Processes (e.g., as a stationary phase component in chromatography)
The separation of chiral compounds and closely related isomers is a critical task in the pharmaceutical and chemical industries. While 3-methylcyclohex-3-en-1-yl acetate itself is not documented as a stationary phase component, the analytical separation of its precursors and structurally similar compounds provides insight into its chromatographic behavior and the methods required for its purification and analysis.
High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing such compounds. For example, the precursor, 3-methylcyclohex-3-en-1-one, can be effectively separated using a reversed-phase method on a specialized column with low silanol (B1196071) activity. researchgate.net Similarly, related terpene acetates like α-terpinyl acetate have been analyzed under comparable conditions. These methods are scalable and can be adapted for preparative separation to isolate impurities. researchgate.net
Table 2: HPLC Conditions for Separation of Related Cyclohexene (B86901) Derivatives
| Compound | Column | Mobile Phase | Application |
|---|---|---|---|
| 3-Methylcyclohex-3-en-1-one | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analytical Separation, Impurity Isolation |
| 2-[(1S)-4-Methylcyclohex-3-en-1-yl]propan-2-yl acetate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analytical Separation, Impurity Isolation |
This liquid chromatography method is suitable for analysis and preparative separation. researchgate.net
Furthermore, the chiral nature of 3-methylcyclohex-3-en-1-yl acetate makes its enantioseparation a key challenge. Advanced separation techniques like supercritical fluid chromatography (SFC) and counter-current chromatography (CCC) are often employed for the preparative separation of enantiomers. These techniques frequently utilize chiral selectors, such as polysaccharide-based chiral stationary phases (CSPs) or cyclodextrins in the mobile phase, to resolve racemic mixtures. The successful enantioseparation of various cyclic compounds and esters using these methods suggests that a similar approach would be effective for isolating the individual enantiomers of 3-methylcyclohex-3-en-1-yl acetate with high purity.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 3-Methylcyclohex-3-en-1-yl acetate |
| 3-Methylcyclohex-3-en-1-ol |
| 3-Methylcyclohex-3-en-1-one |
| (R)-3-Methylcyclohex-3-en-1-yl acetate |
| (S)-3-Methylcyclohex-3-en-1-ol |
| 1,3-cyclohexadiene |
| α-Terpinyl acetate |
| Carvone |
| Acetonitrile |
Environmental Chemistry and Fate of 3 Methylcyclohex 3 En 1 Yl Acetate
Environmental Persistence and Degradation Pathways
The persistence of 3-methylcyclohex-3-en-1-yl acetate (B1210297) in the environment is expected to be relatively low due to its susceptibility to various degradation mechanisms. The key pathways contributing to its removal from different environmental compartments are photodegradation in the atmosphere and biodegradation in soil and water.
In the atmosphere, volatile organic compounds like 3-methylcyclohex-3-en-1-yl acetate are primarily degraded through reactions with photochemically generated oxidants. The principal mechanism is expected to be its reaction with hydroxyl radicals (•OH) in the troposphere. The presence of a double bond in the cyclohexene (B86901) ring makes it particularly susceptible to attack by •OH radicals, leading to the formation of various reactive intermediates.
While specific studies on 3-methylcyclohex-3-en-1-yl acetate are not available, research on the photodegradation of other unsaturated cyclic esters and terpenes provides insights into potential reaction pathways. For instance, the photodegradation of some phthalate (B1215562) esters under simulated sunlight involves the cleavage of the ester bond or reactions at the aromatic ring. frontiersin.orgnih.gov For 3-methylcyclohex-3-en-1-yl acetate, the reaction with •OH could lead to the formation of hydroxylated or carbonylated products. The double bond is a likely site for addition reactions, potentially leading to ring-opening.
The atmospheric lifetime of 3-methylcyclohex-3-en-1-yl acetate, and thus its potential for long-range transport, will be determined by the rate constant of its reaction with •OH radicals. Compounds with similar structures, such as cyclic terpenes, often have atmospheric lifetimes on the order of hours to a few days, suggesting that 3-methylcyclohex-3-en-1-yl acetate is unlikely to persist in the atmosphere for extended periods.
Biodegradation is a crucial process for the removal of 3-methylcyclohex-3-en-1-yl acetate from soil and water. The ester linkage and the cyclic terpene-like structure are generally amenable to microbial degradation under both aerobic and anaerobic conditions.
In aerobic environments, the initial step in the biodegradation of ester-containing compounds is often the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in microorganisms. This would cleave 3-methylcyclohex-3-en-1-yl acetate into 3-methylcyclohex-3-en-1-ol and acetic acid. Both of these products are generally considered to be readily biodegradable. Acetic acid is a simple organic acid that can be utilized by a wide range of microorganisms as a carbon and energy source. The resulting alcohol, 3-methylcyclohex-3-en-1-ol, would likely undergo further oxidation. The double bond in the ring could be a site for epoxidation or hydration, followed by ring cleavage, ultimately leading to mineralization to carbon dioxide and water. Studies on the biodegradation of other cyclic terpenes have shown that microorganisms, such as Pseudomonas species, are capable of degrading these compounds through various metabolic pathways. uni-stuttgart.de
In terrestrial environments, the compound's fate will be influenced by its sorption to soil organic matter. While data is not available for this specific compound, its moderate hydrophobicity suggests it may exhibit some sorption, which could affect its bioavailability for microbial degradation. However, studies on the biodegradation of phthalate esters in compost-amended soil have shown that microbial communities in soil are capable of degrading these compounds. epa.gov
The following table illustrates the potential initial biodegradation steps for 3-Methylcyclohex-3-en-1-yl Acetate:
| Initial Compound | Enzyme | Initial Products | Further Degradation |
| 3-Methylcyclohex-3-en-1-yl Acetate | Esterase | 3-Methylcyclohex-3-en-1-ol + Acetic Acid | Further oxidation of the alcohol and utilization of the acid in microbial metabolism. |
Identification of Metabolites and Transformation Products
Specific metabolites of 3-methylcyclohex-3-en-1-yl acetate have not been documented in the scientific literature. However, based on the known metabolic pathways of similar compounds, several potential transformation products can be predicted.
As mentioned, the primary metabolic pathway is likely the hydrolysis of the ester bond, yielding 3-methylcyclohex-3-en-1-ol and acetic acid .
Further metabolism of 3-methylcyclohex-3-en-1-ol could proceed through several routes:
Oxidation of the alcohol group: The secondary alcohol could be oxidized to the corresponding ketone, 3-methylcyclohex-3-en-1-one .
Reactions at the double bond: The double bond could be hydrated to form a diol or epoxidized to form an epoxide. These intermediates are often more water-soluble and can be further metabolized.
Ring cleavage: Following initial oxidation steps, the cyclohexene ring can be opened, leading to the formation of various aliphatic acids and other smaller molecules that can enter central metabolic pathways like the Krebs cycle.
The following table summarizes the potential metabolites of 3-Methylcyclohex-3-en-1-yl Acetate:
| Parent Compound | Potential Metabolite | Formation Pathway |
| 3-Methylcyclohex-3-en-1-yl Acetate | 3-Methylcyclohex-3-en-1-ol | Ester hydrolysis |
| 3-Methylcyclohex-3-en-1-yl Acetate | Acetic Acid | Ester hydrolysis |
| 3-Methylcyclohex-3-en-1-ol | 3-Methylcyclohex-3-en-1-one | Oxidation of the alcohol |
It is important to note that the actual metabolites formed will depend on the specific microorganisms and environmental conditions present.
Environmental Monitoring and Analytical Method Development in Non-Biological Matrices
The detection and quantification of 3-methylcyclohex-3-en-1-yl acetate in environmental samples such as water, soil, and air are essential for assessing its occurrence and fate. Due to its expected presence at low concentrations, sensitive analytical methods are required.
For volatile and semi-volatile organic compounds like 3-methylcyclohex-3-en-1-yl acetate, the most common analytical technique is gas chromatography (GC) coupled with a suitable detector, most often a mass spectrometer (MS) or a flame ionization detector (FID) . nrel.govnih.gov GC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of the target compound even in complex environmental matrices.
Sample preparation is a critical step in the analytical process. For water samples, methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances. env.go.jp For air samples, collection on sorbent tubes followed by thermal desorption is a common approach for volatile compounds. sigmaaldrich.com In soil and sediment samples, extraction with an organic solvent, often assisted by techniques like sonication or Soxhlet extraction, is typically employed, followed by a clean-up step to remove co-extracted matrix components. env.go.jp
The development of a specific analytical method for 3-methylcyclohex-3-en-1-yl acetate would involve optimizing extraction efficiency, chromatographic separation, and detector response. The use of an internal standard would be crucial for accurate quantification.
The table below outlines a general analytical approach for the determination of 3-Methylcyclohex-3-en-1-yl Acetate in environmental matrices:
| Matrix | Sampling/Extraction Technique | Analytical Instrument | Key Considerations |
| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Gas Chromatography-Mass Spectrometry (GC-MS) | Pre-concentration of the sample is often necessary. |
| Air | Sorbent Tube Sampling with Thermal Desorption | Gas Chromatography-Mass Spectrometry (GC-MS) | Selection of appropriate sorbent material is important. |
| Soil/Sediment | Solvent Extraction (e.g., Soxhlet, sonication) | Gas Chromatography-Mass Spectrometry (GC-MS) | Requires a thorough clean-up step to remove matrix interferences. |
Future Research Directions and Emerging Paradigms for 3 Methylcyclohex 3 En 1 Yl Acetate Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 3-methylcyclohex-3-en-1-yl acetate (B1210297) is traditionally carried out using batch processes. However, the adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability.
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. The application of flow chemistry to the synthesis of terpene acetates, including 3-methylcyclohex-3-en-1-yl acetate, is a promising area of research. nih.gov For instance, the esterification of 3-methylcyclohex-3-en-1-ol with acetic anhydride (B1165640) or other acylating agents could be performed in a flow reactor, potentially leading to higher yields, reduced reaction times, and a smaller manufacturing footprint. The development of segmented flow systems for biocatalyzed terpene synthesis highlights the potential for integrating enzymatic steps in a continuous process. nih.gov
Automated Synthesis Platforms: Automated synthesis systems, often coupled with design of experiment (DoE) software, can accelerate the optimization of reaction conditions for the synthesis of 3-methylcyclohex-3-en-1-yl acetate. youtube.com These platforms allow for the rapid screening of catalysts, solvents, and temperature profiles, leading to the identification of optimal process parameters with minimal manual intervention. The integration of real-time analytical techniques, such as online HPLC or GC, can provide immediate feedback for process control and optimization.
Interactive Data Table: Potential Advantages of Flow Chemistry for 3-Methylcyclohex-3-en-1-yl Acetate Synthesis
| Feature | Description | Potential Benefit for Synthesis |
| Enhanced Heat Transfer | High surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling. | Improved control over exothermic esterification reactions, minimizing side product formation. |
| Precise Residence Time Control | The time reactants spend in the reaction zone can be accurately controlled by adjusting flow rates. | Optimization of reaction conversion and selectivity. |
| Improved Safety | Small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. | Safer handling of reagents like acetic anhydride. |
| Facilitated Scale-up | Scaling up production involves running the flow reactor for longer periods or using multiple reactors in parallel ("numbering-up"). | More straightforward and predictable scale-up from laboratory to industrial production. |
| Integration of In-line Purification | Purification modules can be integrated directly into the flow path. | Streamlined process with reduced downstream processing steps. |
Exploration in Sustainable Chemistry and Circular Economy Initiatives
The principles of sustainable chemistry and the circular economy are increasingly influencing the design of synthetic routes. Future research on 3-methylcyclohex-3-en-1-yl acetate will likely focus on the development of greener and more resource-efficient synthetic methods.
Bio-derived Synthesis: A key area of interest is the synthesis of 3-methylcyclohex-3-en-1-yl acetate from renewable feedstocks. The precursor, 3-methylcyclohex-3-en-1-ol, can potentially be derived from the biocatalytic transformation of terpenes, which are naturally abundant in plants. baranlab.org Research into the enzymatic cyclization of acyclic precursors to form the cyclohexene (B86901) ring system is a viable pathway. Furthermore, the esterification step itself can be made more sustainable through the use of biocatalysts.
Lipase-Catalyzed Esterification: Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity. nih.gov The use of immobilized lipases in the synthesis of 3-methylcyclohex-3-en-1-yl acetate from 3-methylcyclohex-3-en-1-ol and an acyl donor (such as acetic acid or an enol ester) represents a green alternative to traditional acid- or base-catalyzed methods. acs.org This approach avoids the use of harsh reagents and can lead to easier product purification. Recent studies have shown that lipase-catalyzed esterifications can even be performed in aqueous micellar media, further reducing the reliance on organic solvents. nih.govrsc.org
Exploration of Novel Reactivity Modalities
The chemical structure of 3-methylcyclohex-3-en-1-yl acetate, featuring an allylic acetate and a trisubstituted double bond, offers opportunities for exploring novel reactivity patterns.
Transition Metal-Catalyzed Allylic Functionalization: The allylic acetate moiety is a versatile functional group for transition metal-catalyzed reactions. Palladium-catalyzed allylic substitution reactions are well-established, and their application to 3-methylcyclohex-3-en-1-yl acetate could lead to the synthesis of a wide range of derivatives. chinesechemsoc.orgcjcatal.com For example, reaction with various nucleophiles could introduce new carbon-carbon or carbon-heteroatom bonds at the allylic position. Furthermore, the exploration of other transition metals, such as copper, cobalt, or ruthenium, could unveil new catalytic transformations with unique selectivity. acs.orgresearchgate.netorganic-chemistry.org Recent advancements in transition metal-catalyzed reactions involving radical intermediates also open up new avenues for the functionalization of allylic compounds. rsc.org
Rearrangement Reactions: The allylic acetate functionality can also participate in rearrangement reactions. For instance, gold-catalyzed rearrangements of allylic acetates have been shown to be an efficient method for the synthesis of functionalized alkenes. organic-chemistry.org Applying such methodologies to 3-methylcyclohex-3-en-1-yl acetate could provide access to isomeric structures with potentially interesting properties.
Advanced Computational-Experimental Synergy in Chemical Discovery
The integration of computational chemistry with experimental work is becoming an indispensable tool in modern chemical research. This synergy can accelerate the discovery and optimization of new reactions and processes involving 3-methylcyclohex-3-en-1-yl acetate.
Mechanistic Insights through DFT: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity. For example, DFT studies could be employed to understand the mechanism of a palladium-catalyzed allylic alkylation of 3-methylcyclohex-3-en-1-yl acetate, helping to rationalize observed stereochemical outcomes and guide the design of more selective catalysts. acs.orgresearchgate.net Computational studies can also be used to predict the reactivity of different isomers and conformers of the molecule.
In Silico Design of Catalysts and Processes: Computational tools can be used to design new catalysts with improved activity and selectivity for the synthesis or transformation of 3-methylcyclohex-3-en-1-yl acetate. By modeling the interaction between the substrate and the catalyst, researchers can identify key structural features that influence the reaction outcome. This in silico approach can significantly reduce the experimental effort required for catalyst development. Similarly, process modeling can be used to optimize reaction conditions in flow reactors, leading to more efficient and robust manufacturing processes.
Interactive Data Table: Key Computational Approaches and Their Applications
| Computational Method | Application in 3-Methylcyclohex-3-en-1-yl Acetate Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity and stereoselectivity, and calculation of spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Study of the conformational landscape of the molecule and its interactions with solvents or enzymes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions, such as lipase-catalyzed esterification, to understand substrate binding and catalysis. |
| Computational Fluid Dynamics (CFD) | Simulation of flow patterns and mixing in flow reactors to optimize reactor design and operating conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
